Pharmacological properties of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Pharmacological properties of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
An In-depth Technical Guide to the Pharmacological Properties of Sulfamoylbenzoic Acid Derivatives
This guide provides a comprehensive overview of the pharmacological properties of sulfamoylbenzoic acid derivatives, a versatile class of compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis, mechanism of action, and therapeutic applications of this important chemical scaffold.
Introduction: The Versatility of the Sulfamoylbenzoic Acid Scaffold
Sulfamoylbenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid core functionalized with a sulfamoyl group (–SO₂NH₂). The unique electronic and steric properties conferred by the sulfonyl and carboxylic acid moieties allow for a wide range of interactions with various biological targets.[1] This structural versatility has led to the development of potent and selective modulators of enzymes and receptors, with applications spanning antimicrobial, anti-inflammatory, anticancer, and antidiabetic research.[1] The inherent "drug-like" properties of this scaffold make it a privileged structure in medicinal chemistry.[2]
Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize pharmacological properties.[2]
A general synthetic route involves three key steps:
-
Chlorosulfonylation: A substituted benzoic acid is reacted with an excess of chlorosulfonic acid to yield the corresponding sulfonyl chloride.[2]
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the sulfamoylbenzoic acid intermediate.[2]
-
Amide Coupling or Esterification: The carboxylic acid of the intermediate is coupled with a desired amine or alcohol, often using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).[2]
Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.
Diverse Pharmacological Activities
Sulfamoylbenzoic acid derivatives have demonstrated a wide array of biological activities, making them promising candidates for therapeutic development in various disease areas.
Antimicrobial Activity
Certain sulfonylbenzoic acid derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1]
Anti-inflammatory Properties
Several compounds within this class exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[1] Some derivatives have also been investigated as P2Y14 receptor antagonists for the treatment of acute lung injury.[3]
Lysophosphatidic Acid (LPA) Receptor Modulation
Sulfamoyl benzoic acid analogues have been designed and synthesized as specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity.[4][5] The LPA2 receptor is a G protein-coupled receptor (GPCR) that mediates anti-apoptotic and mucosal barrier-protective effects, making its agonists potential therapeutics for conditions like radiation-induced injury.[4]
Antihypertensive Effects
Historically, sulfamoylbenzoic acid derivatives have been recognized for their diuretic effects.[6] However, novel derivatives have been developed that exhibit powerful hypotensive activity with little to no diuretic effect, thereby avoiding adverse effects such as hypokalemia.[6]
Table 1: Summary of Pharmacological Activities
| Pharmacological Activity | Target/Mechanism | Example Application | References |
| Antimicrobial | Inhibition of microbial enzymes, disruption of cell membranes | Treatment of bacterial and fungal infections | [1] |
| Anti-inflammatory | COX-2 inhibition, P2Y14R antagonism | Management of inflammatory conditions, acute lung injury | [1][3] |
| LPA Receptor Agonism | Specific agonism of the LPA2 receptor | Protection against radiation-induced apoptosis | [2][4][5] |
| Antihypertensive | Hypotensive effects without significant diuresis | Treatment of hypertension | [6] |
Experimental Protocols
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a sulfamoylbenzoic acid derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] This can be assessed visually or with a microplate reader.[1]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Safety and Toxicology
While specific toxicological data for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is not available, information on related compounds provides general guidance. Benzoic acid and its derivatives can cause skin and eye irritation.[7][8][9] Some sulfamoylbenzoic acid derivatives are classified as eye irritants.[10] Safety data sheets for related compounds recommend avoiding dust inhalation and using personal protective equipment during handling.[8] Carcinogenicity data for many of these compounds is not established.
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold is a remarkably versatile platform in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities.[1][2] The synthetic tractability of these derivatives allows for the generation of diverse chemical libraries for screening against a wide array of biological targets.[2] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate their promising in vitro activities into clinically effective therapeutics. The development of highly specific LPA2 agonists and P2Y14R antagonists represents particularly exciting avenues for further investigation.
References
- Sigma-Aldrich. (2025, April 24).
- National Institute of Standards and Technology. (2015, December 1).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025, December 19).
- Vyas, V. K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40.
- BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
- Flinn Scientific. (n.d.).
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Rasayan Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid.
- BenchChem. (n.d.). 3-[Methyl(phenyl)sulfamoyl]benzoic acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
- Sigma-Aldrich. (n.d.). 3-sulfamoyl-benzoic acid AldrichCPR.
- MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
- U.S. Food and Drug Administration. (2014, December 23). 207233Orig1s000.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. 3-sulfamoyl-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
